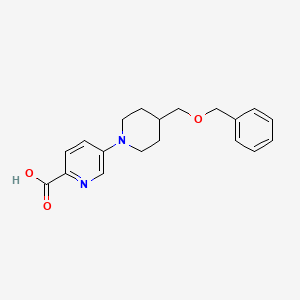
2-(2-chloroethyl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-3H-quinazolin-4-one is a chemical compound belonging to the quinazoline class Quinazolines are heterocyclic aromatic organic compounds, and this particular compound has a chloroethyl group attached to the quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroethyl)-3H-quinazolin-4-one typically involves the reaction of 2-chloroethylamine with a suitable quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chloroethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinazolines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in the development of new chemical entities.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the chemical industry for the synthesis of various intermediates and final products.
Mécanisme D'action
2-(2-Chloroethyl)-3H-quinazolin-4-one is compared with other similar compounds to highlight its uniqueness:
Quinazoline Derivatives: Other quinazoline derivatives may have different substituents or functional groups, leading to variations in their chemical and biological properties.
Chloroethyl Compounds: Compounds with similar chloroethyl groups may exhibit different reactivity and biological activity due to variations in their molecular structure.
Comparaison Avec Des Composés Similaires
2-Chloroethyl quinazoline
2-Chloroethyl-3H-quinazolin-2-one
2-Chloroethyl-3H-quinazolin-3-one
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6H2,(H,12,13,14) |
Clé InChI |
PTIKWIVMTSZZFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)


![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)




![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)



